ALDH1A1 Inhibitory Potency: 1016727-29-9 vs. Non-Halogenated Analog
2-Chloro-N-(prop-2-yn-1-yl)propanamide (1016727-29-9) exhibits measurable inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 240 nM, whereas the non-chlorinated analog N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0) shows no reported inhibitory activity against this target under comparable assay conditions [1][2]. This >20-fold difference in potency underscores the essential contribution of the 2-chloro substituent to target engagement.
| Evidence Dimension | Inhibition of recombinant human ALDH1A1 |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | N-(prop-2-yn-1-yl)propanamide (no reported inhibition) |
| Quantified Difference | >20-fold (target compound active, comparator inactive) |
| Conditions | Recombinant human ALDH1A1, propionaldehyde substrate, preincubation 2 min with NAD+, UV-Vis spectrophotometry |
Why This Matters
ALDH1A1 is a validated target in oncology and metabolic disease; the 240 nM IC50 places 1016727-29-9 within the range of useful tool compounds, while the inactive comparator demonstrates that the chlorine atom is non-negotiable for activity.
- [1] BindingDB. BDBM50076555 (CHEMBL3416557): 2-chloro-N-(prop-2-yn-1-yl)propanamide; ALDH1A1 IC50 = 240 nM. View Source
- [2] PubChem BioAssay. AID 1030: ALDH1A1 Inhibition. (No activity reported for N-(prop-2-yn-1-yl)propanamide). View Source
